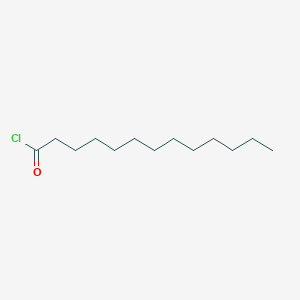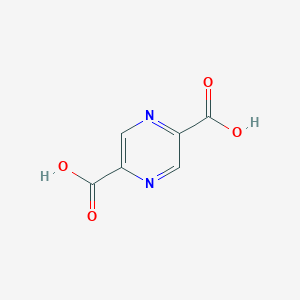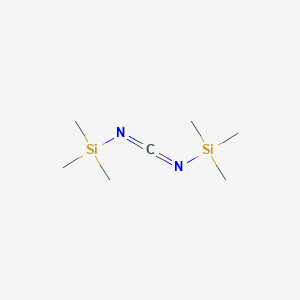
Tridecanoyl chloride
Descripción general
Descripción
Tridecanoyl chloride, also known as tridecanoic acid chloride, is an organic compound with the molecular formula CH₃(CH₂)₁₁COCl. It is a member of the fatty acid chlorides family and is primarily used as an intermediate in organic synthesis. This compound is characterized by its long aliphatic chain and reactive acyl chloride group, making it a valuable reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
Tridecanoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce the tridecanoyl group into molecules.
Biology: Employed in the synthesis of lipids and fatty acid derivatives for biological studies.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
Safety and Hazards
While specific safety and hazards data for Tridecanoyl chloride was not found, it’s important to note that chemicals of similar class can be hazardous. For instance, Decanoyl chloride, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Tridecanoyl chloride are not well-studied. As an acyl chloride, it is highly reactive and can participate in various biochemical reactions. It can interact with proteins, enzymes, and other biomolecules through acylation reactions, forming covalent bonds
Cellular Effects
The cellular effects of this compound are not well-documented. Due to its reactivity, it could potentially influence cell function by modifying proteins and other biomolecules. This could impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As an acyl chloride, it could potentially exert its effects at the molecular level through acylation reactions, leading to modifications of biomolecules. This could result in changes in gene expression, enzyme inhibition or activation, and alterations in the structure and function of proteins
Metabolic Pathways
As an acyl chloride, it could potentially be involved in acylation reactions, interacting with enzymes and cofactors
Transport and Distribution
Given its reactivity, it could potentially interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
Given its potential to modify proteins and other biomolecules, it could potentially be directed to specific compartments or organelles within the cell
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tridecanoyl chloride can be synthesized through the reaction of tridecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the carboxylic acid group of tridecanoic acid is converted into the acyl chloride group. The general reaction is as follows:
CH₃(CH₂)₁₁COOH+SOCl₂→CH₃(CH₂)₁₁COCl+SO₂+HCl
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the continuous addition of tridecanoic acid to a reactor containing thionyl chloride or oxalyl chloride, followed by distillation to purify the product. The reaction is carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tridecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form tridecanoic acid and hydrochloric acid.
Reduction: It can be reduced to tridecanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Tridecanoic Acid: Formed by hydrolysis.
Tridecanol: Formed by reduction.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanoyl Chloride: Similar structure with one less carbon atom.
Tetradecanoyl Chloride: Similar structure with one more carbon atom.
Hexadecanoyl Chloride: Longer chain fatty acid chloride.
Uniqueness
Tridecanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its reactivity and applications may differ slightly from other fatty acid chlorides due to the specific length of its aliphatic chain.
Propiedades
IUPAC Name |
tridecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPWCNFWGBGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066259 | |
| Record name | Tridecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17746-06-4 | |
| Record name | Tridecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17746-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)










